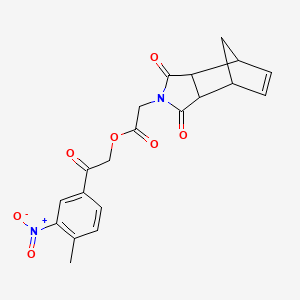![molecular formula C15H17ClN2O4 B11624671 (5E)-5-[3-chloro-5-ethoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11624671.png)
(5E)-5-[3-chloro-5-ethoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5E)-5-[3-chloro-5-ethoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione is a synthetic organic molecule characterized by its imidazolidine-2,4-dione core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-chloro-5-ethoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione typically involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the reaction of glycine or its derivatives with urea or thiourea under acidic or basic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the imidazolidine-2,4-dione and an appropriate benzaldehyde derivative.
Substitution Reactions: The chloro, ethoxy, and propan-2-yloxy groups are introduced through nucleophilic substitution reactions using suitable reagents like chloroethanol, ethyl iodide, and isopropyl bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and propan-2-yloxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to an imidazolidine derivative.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) can be employed under basic conditions.
Major Products
Oxidation: Aldehydes or ketones depending on the specific group oxidized.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5E)-5-[3-chloro-5-ethoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its imidazolidine-2,4-dione core, which is known to be present in various bioactive molecules. Research may focus on its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential, particularly in the treatment of diseases where imidazolidine-2,4-dione derivatives have shown efficacy, such as diabetes or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or dyes.
Mécanisme D'action
The mechanism of action of (5E)-5-[3-chloro-5-ethoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylidene group and various substituents could influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5E)-5-Benzylideneimidazolidine-2,4-dione: Lacks the chloro, ethoxy, and propan-2-yloxy substituents.
(5E)-5-[3-Chloro-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione: Lacks the ethoxy group.
(5E)-5-[3-Chloro-5-ethoxybenzylidene]imidazolidine-2,4-dione: Lacks the propan-2-yloxy group.
Uniqueness
The unique combination of chloro, ethoxy, and propan-2-yloxy groups in (5E)-5-[3-chloro-5-ethoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione imparts distinct chemical and physical properties, potentially leading to unique biological activities and applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H17ClN2O4 |
|---|---|
Poids moléculaire |
324.76 g/mol |
Nom IUPAC |
(5E)-5-[(3-chloro-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H17ClN2O4/c1-4-21-12-7-9(5-10(16)13(12)22-8(2)3)6-11-14(19)18-15(20)17-11/h5-8H,4H2,1-3H3,(H2,17,18,19,20)/b11-6+ |
Clé InChI |
FILXBNBOVBFLHL-IZZDOVSWSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)Cl)OC(C)C |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)Cl)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11624589.png)
![(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11624601.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B11624608.png)
![Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl-](/img/structure/B11624612.png)
![1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11624619.png)
![2-{[2-(1,3-Benzothiazol-2-ylsulfonyl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11624625.png)
![Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11624626.png)
![Butyl [(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B11624627.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(2,5-dimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11624635.png)
![3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624646.png)


![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624658.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-2-oxo-2-phenylethyl)thiophene-2-carboxamide](/img/structure/B11624666.png)
